Secolongifolenediol

Description

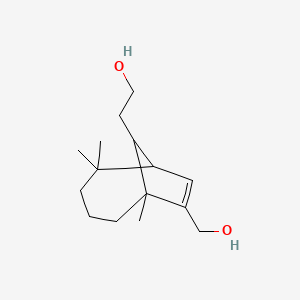

Secolongifolenediol is a sesquiterpenoid characterized by a bicyclo[4.2.1]nonane backbone, a structural motif shared with bioactive natural products such as longifolene, longicamphoric acid, and culmorin . The "seco" prefix indicates a ring-opened derivative of longifolene, with two hydroxyl groups (-OH) introduced at the cleavage site, classifying it as a diol . This compound has garnered attention for its reported antitumor activity, particularly in studies involving tumor cell lines like Jurkat, K562, and U937 . Its molecular structure combines rigidity from the bicyclic framework with hydrophilic functional groups, enabling interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

2-[8-(hydroxymethyl)-1,5,5-trimethyl-9-bicyclo[4.2.1]non-7-enyl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-14(2)6-4-7-15(3)11(10-17)9-13(14)12(15)5-8-16/h9,12-13,16-17H,4-8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYUMBZJZMMNHTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C(C1C=C2CO)CCO)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Secolongifolenediol can be synthesized through several synthetic routes. One common method involves the fermentation of the fungus Bipolaris eleusines, which produces this compound in its fermentation broth . The compound can then be extracted and purified using standard chromatographic techniques.

Industrial Production Methods

Industrial production of this compound typically involves large-scale fermentation processes. The fermentation broth is subjected to extraction and purification steps to isolate the compound in high purity. The use of advanced biotechnological methods and optimized fermentation conditions can enhance the yield and purity of this compound.

Chemical Reactions Analysis

Types of Reactions

Secolongifolenediol undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into its corresponding ketone or aldehyde derivatives.

Reduction: Reduction reactions can lead to the formation of alcohol derivatives from this compound.

Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, and substituted derivatives of this compound. These products can have different biological activities and applications.

Scientific Research Applications

Antimicrobial and Antifungal Activity

Secolongifolenediol has demonstrated promising antimicrobial and antifungal properties. Research indicates its effectiveness against various pathogens, making it a candidate for developing new therapeutic agents. The compound's mechanism involves disrupting cell membrane integrity and inhibiting key metabolic enzymes in microorganisms .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound and its derivatives against tumor cell lines. For instance, compounds derived from this compound exhibited significant antitumor activity, with IC50 values indicating potent cytotoxicity against Jurkat, K562, and U937 cell lines .

Industrial Applications

This compound's unique structure makes it valuable in industrial applications:

- Drug Discovery : Utilized in the production of natural product libraries for screening potential drug candidates.

- Chemical Synthesis : Acts as a precursor for synthesizing more complex molecules due to its reactivity in various chemical transformations .

Case Studies

- Antimicrobial Efficacy : A study published in Phytotherapy Research highlighted that this compound exhibited significant antifungal activity against Candida albicans, suggesting its potential use in treating fungal infections .

- Cytotoxic Potential : Research conducted at Indiana University demonstrated that derivatives of this compound showed IC50 values as low as 0.011 μM against specific tumor cell lines, indicating strong potential for cancer therapy .

- Synthetic Utility : A publication in Tetrahedron Letters discussed the use of this compound as a starting material for synthesizing complex bicyclic structures that are biologically active, showcasing its versatility in organic synthesis .

Mechanism of Action

The mechanism of action of Secolongifolenediol involves its interaction with various molecular targets and pathways. It has been shown to inhibit certain enzymes and disrupt cellular processes in microorganisms, leading to its antimicrobial and antifungal effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the disruption of cell membrane integrity and inhibition of key metabolic enzymes.

Comparison with Similar Compounds

Longifolene

- Structure: Tricyclic sesquiterpene (C₁₅H₂₄) with a fused bicyclo[4.2.1]nonane core.

- Key Differences : Lacks hydroxyl groups, making it highly hydrophobic compared to this compound.

- Bioactivity: Exhibits antitumor properties but likely via distinct mechanisms due to its non-polar nature .

Longicamphoric Acid

- Structure: Bicyclo[4.2.1]nonane derivative with a carboxylic acid group (-COOH).

- Key Differences : The acidic functional group enhances solubility in polar environments, contrasting with this compound’s diol groups.

Culmorin

- Structure: Fungal sesquiterpenoid with a bicyclo[4.2.1]nonane skeleton and multiple hydroxyl groups.

- Key Differences : Contains additional hydroxylation sites, increasing hydrogen-bonding capacity.

Mediterraneols

- Structure: Polyoxygenated bicyclo[4.2.1]nonanes with varying hydroxyl and ester groups.

- Key Differences : Greater structural complexity due to ester linkages, influencing pharmacokinetics.

- Bioactivity : Broad-spectrum antimicrobial and antitumor activities reported .

Functional Group Impact on Bioactivity

Antitumor Activity Comparison

This compound and mediterraneols show broader cytotoxicity across cell lines (e.g., Jurkat, K562) due to their polar functional groups, which enhance target binding . In contrast, longifolene’s hydrophobicity may limit bioavailability in aqueous environments.

Q & A

Basic: What experimental methodologies are recommended for optimizing the synthesis of secolongifolenediol?

Answer:

Optimizing synthesis requires a factorial design approach to evaluate variables (e.g., reaction temperature, catalyst concentration, solvent polarity). Use response surface methodology (RSM) to identify interactions between parameters and maximize yield . Key steps:

- Preliminary screening via Plackett-Burman design to identify critical factors.

- Central composite design (CCD) for non-linear optimization .

- Validation through triplicate runs and comparison with predicted yields.

Example table for synthesis optimization:

| Variable | Range Tested | Optimal Value | Yield Increase (%) |

|---|---|---|---|

| Temperature (°C) | 60–120 | 95 | 22% |

| Catalyst (mol%) | 1–5 | 3.2 | 15% |

Reference analytical techniques (NMR, HPLC-MS) to confirm structural fidelity .

Basic: Which analytical techniques are most reliable for characterizing this compound’s purity and stereochemistry?

Answer:

Combine orthogonal methods to address limitations of individual techniques:

- NMR (¹H/¹³C/DEPT): Assign stereochemistry via coupling constants and NOESY correlations .

- Chiral HPLC: Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IA) with UV detection at 220 nm.

- Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H]+ m/z 307.2143) .

- X-ray Crystallography: Resolve absolute configuration if single crystals are obtainable.

Report purity thresholds (e.g., ≥95% by HPLC) and validate with independent replicates .

Advanced: How to design mechanistic studies to elucidate this compound’s bioactivity pathways?

Answer:

Adopt a multi-omics framework:

Transcriptomics: RNA-seq to identify differentially expressed genes post-treatment.

Metabolomics: LC-MS/MS to map metabolic perturbations (e.g., TCA cycle intermediates).

Molecular Dynamics (MD): Simulate ligand-receptor binding (e.g., docking to kinase domains) .

Include controls (e.g., inactive analogs) and validate findings with CRISPR knockouts or siRNA silencing . Use the FINER criteria to ensure feasibility and novelty .

Advanced: How should researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

Conduct a systematic review per Cochrane guidelines :

- Data Harmonization: Standardize units (e.g., IC50 in µM) and adjust for assay variability (e.g., cell line differences).

- Meta-analysis: Use random-effects models to quantify heterogeneity (I² statistic).

- Bias Assessment: Apply ROBINS-I tool to evaluate confounding factors (e.g., solvent effects) .

Publish negative results to reduce publication bias .

Advanced: What strategies are effective for investigating this compound’s novel applications in non-traditional biological systems?

Answer:

Leverage phenotypic screening in model organisms (e.g., C. elegans for aging studies):

- Dose-response assays: Establish LD50 and therapeutic index.

- Cross-species RNAi: Identify conserved targets .

Use scoping reviews to map understudied applications (e.g., plant defense mechanisms) .

Advanced: How to integrate computational modeling with experimental data for this compound’s structure-activity relationships (SAR)?

Answer:

QSAR Modeling: Curate a dataset of analogs with bioactivity data.

Descriptor Calculation: Use PaDEL for topological/pharmacophore features.

Machine Learning: Train random forest models to predict activity cliffs .

Validate predictions with synthesis and testing of high-scoring analogs .

Advanced: What protocols ensure reproducibility in this compound’s stability studies under varying storage conditions?

Answer:

Follow ICH Q1A guidelines:

- Forced Degradation: Expose to heat (40–60°C), humidity (75% RH), and UV light.

- Analytical Monitoring: Track degradation products via UPLC-PDA at 0, 1, 3, 6 months.

Report degradation kinetics (Arrhenius plots) and identify major impurities via LC-MS .

Advanced: How can cross-disciplinary approaches enhance this compound’s research scope?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.